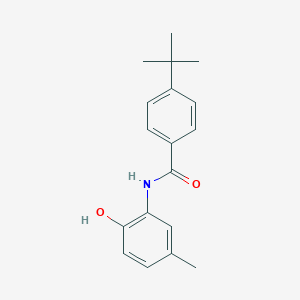

4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide, also known as TBB or TBBPA, is a chemical compound that belongs to the family of benzamide derivatives. It is widely used as a flame retardant in various consumer products such as electronic devices, plastics, and textiles. TBB has been a topic of research due to its potential adverse effects on human health and the environment.

Wirkmechanismus

4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide acts as a competitive inhibitor of the enzyme protein kinase CK2, which plays a crucial role in cell proliferation and survival. CK2 is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects

4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to have various biochemical and physiological effects on living organisms. It has been shown to disrupt thyroid hormone homeostasis, which plays a crucial role in development, growth, and metabolism. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to decrease the levels of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) in rats and zebrafish. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has also been found to alter the expression of genes involved in lipid metabolism and oxidative stress in zebrafish.

Vorteile Und Einschränkungen Für Laborexperimente

4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been used as a tool compound to study the role of CK2 in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to be a potent and selective inhibitor of CK2, making it a valuable tool for studying CK2 signaling pathways. However, 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to have off-target effects on other enzymes such as casein kinase 1 and glycogen synthase kinase 3, which may limit its specificity in certain experimental settings.

Zukünftige Richtungen

For 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide research include studying its potential adverse effects on human health and the environment, developing more specific CK2 inhibitors, and exploring its potential therapeutic applications in cancer and other diseases. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been found to have potential anticancer activity in various preclinical models, making it a promising candidate for further development as a cancer therapy. Further studies are needed to elucidate the mechanisms of 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide toxicity and to develop safer alternatives to 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide as a flame retardant.

Synthesemethoden

4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide is synthesized by the reaction of 4-tert-butylbenzoyl chloride and 2-hydroxy-5-methylbenzoic acid in the presence of a base such as triethylamine. The reaction yields 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide as a white crystalline solid with a melting point of 170-173°C.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been extensively studied for its potential toxicity and environmental impact. It has been found to be a persistent organic pollutant that can accumulate in the environment and bioaccumulate in living organisms. 4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide has been detected in various environmental matrices such as air, water, soil, and sediments, as well as in biota such as fish, birds, and mammals.

Eigenschaften

Molekularformel |

C18H21NO2 |

|---|---|

Molekulargewicht |

283.4 g/mol |

IUPAC-Name |

4-tert-butyl-N-(2-hydroxy-5-methylphenyl)benzamide |

InChI |

InChI=1S/C18H21NO2/c1-12-5-10-16(20)15(11-12)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |

InChI-Schlüssel |

KZLQJCCMFNAJCR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)

![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)

![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)

![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)

![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)

![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)

![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)

![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)

![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)

![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)

![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)